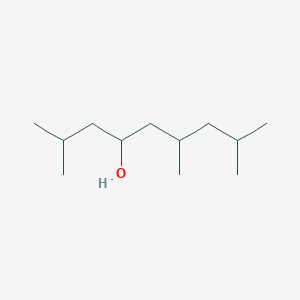

2,6,8-Trimethyl-4-nonanol

描述

2,6,8-Trimethyl-4-nonanol (CAS: 123-17-1) is a branched tertiary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.34 g/mol . It exists as a mixture of threo- and erythro-stereoisomers, typically in liquid form at room temperature . Its density is 0.8193 g/cm³ at 20°C, with a refractive index of 1.4345 .

The compound exhibits low water solubility and moderate volatility, as indicated by its Henry’s Law constant range of 1.0×10⁻¹ to 6.0×10⁻² mol/(m³·Pa) . Industrially, it serves as a fragrance ingredient in household and industrial cleaning products and finds applications in polymer synthesis, surfactants, and specialty solvents .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethyl-4-nonanol typically involves the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

2,6,8-Trimethyl-4-nonanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone, 2,6,8-trimethyl-4-nonanone, using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: As mentioned earlier, the compound can be synthesized by reducing 2,6,8-trimethyl-4-nonanone.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 2,6,8-Trimethyl-4-nonanone.

Reduction: this compound.

Substitution: 2,6,8-Trimethyl-4-chlorononane.

科学研究应用

Overview

2,6,8-Trimethyl-4-nonanol (CAS Number: 123-17-1) is a branched-chain alcohol with the molecular formula C₁₂H₂₆O. It possesses significant chemical properties that make it valuable in various scientific and industrial applications. This article explores its applications across different fields, including chemistry, biology, medicine, and industry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile chemical reactions:

- Reduction Reactions: It can be synthesized from its corresponding ketone, 2,6,8-trimethyl-4-nonanone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

- Oxidation Reactions: The compound can be oxidized to form the ketone using agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) .

Biological Studies

Research has indicated potential biological activities of this compound:

- Enzyme Interactions: Studies focus on how this compound interacts with specific enzymes and receptors in biological systems.

- Therapeutic Applications: Ongoing research explores its potential as a precursor for pharmaceuticals and other therapeutic agents .

Industrial Applications

The compound is utilized in various industrial processes:

- Surfactant Production: It is used in the production of surfactants due to its amphiphilic properties when modified with polyoxyethylene glycol chains.

- Lubricants and Solvents: Its chemical structure lends itself to applications in lubricants and as a solvent in chemical reactions .

Case Study 1: Surfactant Development

A study investigated the synthesis of surfactants derived from this compound by attaching polyoxyethylene glycol chains. The resulting surfactants exhibited enhanced solubility in water and improved performance in emulsification processes. This modification allows for better interaction with both aqueous and non-aqueous phases, making them suitable for various applications in cleaning products and cosmetics.

Research conducted on the biological activities of this compound revealed its potential role as an inhibitor of specific enzyme pathways involved in metabolic disorders. In vitro studies demonstrated that this compound could modulate enzyme activity, suggesting its potential use in therapeutic formulations aimed at metabolic regulation.

作用机制

The mechanism of action of 2,6,8-Trimethyl-4-nonanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through these interactions, influencing cellular processes and metabolic pathways .

相似化合物的比较

2,6,8-Trimethyl-4-nonanone (Trimethyl nonanone)

Molecular Formula: C₁₂H₂₄O | CAS: Not explicitly listed (referred to as "Trimethyl nonanone" in Ashford’s Dictionary ).

Key Differences:

The ketone analog shares structural similarities but differs in reactivity due to the carbonyl group. It is less polar than the alcohol, leading to lower water solubility and higher volatility . Toxicological data suggest similar irritant properties, but the ketone may pose greater risks in acute exposure scenarios .

Linear Nonanol (4-Nonanol)

Molecular Formula : C₉H₂₀O | CAS : 589-66-2

Key Differences:

The branched structure of this compound enhances its thermal stability and hydrophobicity, making it preferable for high-temperature applications like polymer processing . In contrast, linear 4-nonanol is more commonly used in plasticizers due to its lower viscosity and cost .

Other Branched Alcohols (e.g., 3,5,7-Trimethyl-4-nonanol)

- Solubility : Increased branching reduces water solubility due to steric hindrance .

- Synthesis: this compound is produced via catalytic coupling/hydrogenation of methyl isobutyl ketone , whereas other isomers may require alternative routes like hydroformylation .

- Toxicity : Branched alcohols generally exhibit lower acute toxicity compared to linear analogs due to slower metabolic oxidation .

Research Findings and Industrial Relevance

生物活性

2,6,8-Trimethyl-4-nonanol (CAS Number: 123-17-1) is a branched-chain alcohol with the molecular formula C₁₂H₂₆O. Its structure features three methyl groups attached to a nonane backbone, making it a compound of interest in various biological and industrial applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 186.34 g/mol

- Appearance : Colorless to nearly colorless liquid

- Purity : Typically ≥ 90% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group enables it to form hydrogen bonds, facilitating various biochemical interactions that influence cellular processes and metabolic pathways.

Key Interactions:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in lipid metabolism, potentially influencing lipid profiles in biological systems.

- Receptor Binding : It may also affect receptor-mediated pathways, although specific receptors have yet to be definitively identified.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Salmonella typhimurium | 0.75 mg/mL |

Toxicity and Safety

While this compound is considered mildly toxic upon ingestion and can irritate skin and eyes, its safety profile suggests that it can be used in controlled environments for research and industrial applications.

Therapeutic Applications

Ongoing research is exploring the potential therapeutic applications of this compound:

- Surfactant Production : Due to its amphiphilic nature when modified with polyoxyethylene glycol chains, it is utilized in the synthesis of nonionic surfactants. These surfactants have applications in pharmaceuticals and cosmetics.

- Chiral Synthesis : It serves as a precursor for synthesizing optically active compounds, including carotenoids and other biologically relevant molecules.

- Potential Drug Development : Investigations into its role as a precursor in pharmaceutical synthesis suggest potential uses in drug formulation.

Case Study 1: Enzymatic Synthesis

A study investigated the enzymatic reduction of ketones to yield chiral alcohols using this compound as a substrate. The results showed high enantiomeric excess (over 95%) when using specific enzymes from Saccharomyces cerevisiae.

Case Study 2: Industrial Application

In an industrial context, this compound has been employed as a solvent in the extraction processes for amines from aqueous solutions. This application highlights its utility in chemical separations and purifications .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,6,8-trimethyl-4-nonanol, and how do stereochemical variations (threo- vs. erythro- isomers) influence reaction outcomes?

- Methodological Answer : Synthesis typically involves Grignard reactions or hydroboration-oxidation of pre-branched alkenes. For example, coupling 2,6,8-trimethylnon-4-ene with a hydroxylation agent (e.g., BH₃ followed by H₂O₂/NaOH) yields the alcohol. Stereochemical outcomes depend on reaction conditions (e.g., solvent polarity, temperature), with threo- and erythro- isomers forming due to steric hindrance at the branching sites . Purification via fractional distillation or chiral chromatography is required to isolate specific isomers .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is preferred for volatile derivatives. For non-volatile samples, reverse-phase HPLC coupled with UV detection (210 nm) or evaporative light scattering (ELS) enhances sensitivity. Deuterated analogs (e.g., 4-n-Nonylphenol-d₄) can serve as internal standards to correct matrix effects .

Q. How is this compound detected in environmental studies, and what are its primary degradation pathways?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges isolates the compound from water samples, followed by LC-MS/MS for quantification. Degradation pathways include microbial oxidation (via Pseudomonas spp.) and photolysis under UV light, producing intermediates like 2,6,8-trimethyl-4-nonanone. Kinetic studies require monitoring with time-resolved GC-MS .

Advanced Research Questions

Q. How do stereochemical configurations (threo- vs. erythro-) affect the endocrine-disrupting activity of this compound in in vitro assays?

- Methodological Answer : Use ERα/ERβ receptor-binding assays (e.g., competitive ELISA) with purified isomers. Threo- isomers exhibit higher binding affinity (IC₅₀ ≈ 1.2 µM) due to better alignment with the receptor’s hydrophobic pocket, while erythro- isomers show reduced activity (IC₅₀ > 5 µM) . Molecular docking simulations (e.g., AutoDock Vina) validate structural interactions .

Q. What strategies resolve contradictions in environmental fate data (e.g., half-life discrepancies across studies)?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., organic content in soil vs. water). Standardize test conditions using OECD Guideline 307 (aerobic degradation in soils) and validate via interlaboratory studies. Isotopic labeling (¹⁴C-tagged this compound) improves tracking accuracy .

Q. How can computational models predict the bioaccumulation potential of this compound in aquatic ecosystems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) using log Kow (measured as 4.2) and molecular volume. Cross-validate with in situ bioconcentration factors (BCFs) in fish (e.g., Danio rerio) exposed to 0.1–10 mg/L concentrations .

Q. What advanced techniques characterize the oxidative degradation products of this compound in advanced oxidation processes (AOPs)?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify hydroxylated and ketone derivatives. Compare fragmentation patterns with NIST library entries. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect hydroxyl radicals during ozonation .

Q. How do stereoisomers influence the compound’s toxicity profile in in vivo models?

- Methodological Answer : Administer isomers (10–100 mg/kg) to rodent models and assess hepatic CYP450 induction (e.g., CYP3A4 via RT-qPCR). Threo- isomers induce 2-fold higher enzyme activity than erythro- due to enhanced membrane permeability. Histopathological analysis (H&E staining) confirms isomer-specific hepatotoxicity .

Q. Key Methodological Notes

- Stereochemical Resolution : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol (95:5) to separate threo- and erythro- isomers. Compare retention times with synthesized standards .

- Toxicity Testing : Follow OECD Guideline 455 for estrogen receptor transactivation assays, using 10⁻⁶–10⁻⁴ M concentrations and solvent controls (DMSO < 0.1%) .

属性

IUPAC Name |

2,6,8-trimethylnonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-13H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEHSRSSAGQWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029159 | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Nonanol, 2,6,8-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

123-17-1 | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 123-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nonanol, 2,6,8-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,8-Trimethyl-4-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,8-trimethylnonan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,8-TRIMETHYL-4-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN9674YUG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。